molecular formula C15H14N2 B2605179 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine CAS No. 381717-12-0

8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

Cat. No.: B2605179
CAS No.: 381717-12-0
M. Wt: 222.291
InChI Key: BBWDULJOEGZFPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine is a high-purity chemical scaffold designed for research applications in medicinal chemistry and drug discovery. This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-containing fused heterocycles, a privileged structure in pharmaceuticals known for exhibiting significant biological activities, including analgesic, anticancer, and anti-inflammatory properties . The core imidazo[1,2-a]pyridine structure is present in several marketed drugs, such as Zolpidem (a sedative-hypnotic) and Minodronic acid (for osteoporosis) . As a research chemical, it serves as a key intermediate for the design and synthesis of novel bioactive molecules. Researchers can utilize this compound for further derivatization via modern synthetic methods, such as FeCl3-catalyzed sulfonylmethylation or Y(OTf)3-catalyzed three-component aza-Friedel–Crafts reactions, which are effective for functionalizing the C3 position of the imidazo[1,2-a]pyridine ring system . Its specific structural features, including the 8-methyl group and the p-tolyl substituent at the 2-position, make it a valuable precursor for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2/c1-11-5-7-13(8-6-11)14-10-17-9-3-4-12(2)15(17)16-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWDULJOEGZFPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Analysis of 8 Methyl 2 P Tolyl Imidazo 1,2 a Pyridine Derivatives

Influence of Substituents on the Imidazo[1,2-a]pyridine (B132010) Core on Biological Interactions

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of various substituents on the bicyclic core. The core itself is critical for activity, often participating in crucial interactions like π–π stacking with aromatic residues in biological targets. Modifications at the C-2, C-3, and pyridine (B92270) ring positions (C-5 through C-8) can dramatically alter a compound's potency, selectivity, and pharmacological profile.

The C-2 position of the imidazo[1,2-a]pyridine scaffold is a primary site for substitution, and the nature of the group at this position significantly modulates biological activity. The presence of an aryl group, such as the p-tolyl group, is a common feature in many active derivatives.

Studies have shown that the antiviral activity of imidazo[1,2-a]pyridine derivatives is strongly influenced by the C-2 substituent. nih.gov Similarly, in the development of selective inhibitors for the excitatory amino acid transporter subtype 3 (EAAT3), the chemical nature of the substituent at the C-2 position was found to be essential for achieving selectivity over other EAAT subtypes. oncotarget.com For antituberculosis agents, the substitution at the C-2 position also plays a role; for example, a 2-ethyl group (in a 6-chloro derivative) was found to significantly improve potency against Mycobacterium tuberculosis. scienceopen.com

In a study of 5-lipoxygenase (5-LO) inhibitors, a series of derivatives with a central imidazo[1,2-a]pyridine scaffold were analyzed. nih.gov The lead compound featured a phenyl group at C-2, and modifications to this aryl moiety were explored. The results indicated that the electronic and steric properties of the C-2 substituent are critical for potent inhibition. For example, replacing a simple phenyl ring with a 4-morpholinophenyl group led to a potent 5-LO inhibitor, highlighting the importance of this position for optimizing target engagement. nih.gov The p-tolyl group, with its moderate lipophilicity and specific steric profile, represents a favorable substitution pattern for various biological targets.

Table 1: Influence of C-2 Substituents on Biological Activity of Imidazo[1,2-a]pyridine Derivatives This table provides examples of how different substituents at the C-2 position can affect the biological activity of the core scaffold, based on findings from various studies.

C-2 SubstituentTarget/ActivityObservationReference
p-tolylGeneral ScaffoldUsed in compounds designed for GABA-A receptor affinity. researchgate.net
Furan-2-ylEAAT3 InhibitionEssential for selectivity over EAAT1 and EAAT2. oncotarget.com
EthylAntituberculosisContributed to significantly improved potency against M. tuberculosis. scienceopen.com
4-Morpholinophenyl5-Lipoxygenase InhibitionLed to the identification of a potent inhibitor with an IC₅₀ of 0.16 μM. nih.gov
Biphen-4-ylAntiviral (HCMV)Activity was strongly influenced by the nature of the C-2 substituent. nih.gov

Substitutions on the pyridine portion of the imidazo[1,2-a]pyridine ring (positions C-5, C-6, C-7, and C-8) are crucial for fine-tuning biological activity. The 8-methyl group in the parent compound is a key feature influencing its pharmacological profile.

Research on EAAT3 inhibitors demonstrated that a small, lipophilic substituent, such as a methyl or bromine group, at the C-7 and/or C-8 position was essential for activity. oncotarget.com This suggests that this region of the molecule interacts with a hydrophobic pocket in the target protein. Further studies on c-Met inhibitors provided more detailed insights. An 8-fluoro substituent was shown to be beneficial for activity, whereas introducing a bulky trifluoromethyl (CF₃) group at the C-8 position resulted in a loss of inhibitory activity, likely because the bulky group could not enter an inside pocket of the receptor. Current time information in Rome, IT.

The C-6 position has also been identified as important for modulating activity. In one study, introducing polar groups on a 6-phenyl substituent significantly influenced cellular activity against the EBC-1 cancer cell line. Current time information in Rome, IT. In contrast, for a series of potential herbicides, the absence of any substituents on the pyridine moiety was found to be indispensable for phytotoxic activity, indicating that for some targets, an unsubstituted pyridine ring is preferred. mdpi.com

Table 2: Effect of Pyridine Ring Substitutions on c-Met Kinase Inhibition Data synthesized from a study on novel imidazo[1,2-a]pyridine derivatives as c-Met inhibitors, illustrating the impact of substituents at various positions of the pyridine ring.

Compound ID (Reference)C-7 SubstitutionC-8 Substitutionc-Met Enzymatic IC₅₀ (μM)EBC-1 Cell IC₅₀ (μM)
15aHH2.18>10
15bClH2.53>10
15cHCF₃>10>10
15dHCl1.89>10
15eHOMe2.31>10
15fHMe2.24>10
15gHF0.00780.27

Source: Adapted from a study on the design, synthesis, and biological evaluation of novel Imidazo[1,2-a]pyridine derivatives as potent c-Met inhibitors. Current time information in Rome, IT.

The C-3 position of the imidazo[1,2-a]pyridine core is the most nucleophilic carbon and is a common site for functionalization to introduce chemical diversity and develop hybrid molecules. nih.gov This position is often used to attach different pharmacophores or linkers to modulate the compound's properties or target interactions.

For example, imidazo[1,2-a]pyridine-3-carboxamides have been explored as potent agents against Mycobacterium tuberculosis. scienceopen.com Initial SAR studies on these compounds showed that an N-benzylcarboxamide at C-3 resulted in potent activity, while other modifications, such as tertiary carboxamides or reversed amides, abolished the activity. scienceopen.com In another area, 3-arylimidazo[1,2-a]pyridine analogs with amine substituents showed promising activity against M. tuberculosis, although cytotoxicity was a challenge that required further optimization. scienceopen.com

The C-3 position is also ideal for creating hybrid molecules. For instance, imidazo[1,2-a]pyridine-tetrazole hybrids have been synthesized and evaluated for phytotoxicity. mdpi.com The design of linkers connecting the imidazo[1,2-a]pyridine core to another active moiety is critical. A study involving hybrids of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine and Avermectin B1a used a variety of linkers to study the effect of the hybrid structure's geometry on its affinity for the GABA-A receptor. researchgate.net This highlights how the C-3 position, in conjunction with thoughtful linker design, can be leveraged to create novel molecules with tailored biological activities.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Imidazo[1,2-a]pyridines

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models help in predicting the activity of novel compounds and guide the design of more potent analogues.

Several QSAR studies have been successfully applied to imidazo[1,2-a]pyridine derivatives. In one study, 3D-QSAR analysis was conducted on a series of imidazo-pyridine derivatives that dually target the Angiotensin II type 1 (AT1) receptor and peroxisome proliferator-activated receptor γ (PPARγ). scienceopen.com The researchers developed robust Comparative Molecular Field Analysis (CoMFA) models for both targets. The models showed good predictive power, with a cross-validated correlation coefficient (q²) of 0.553 for AT1 and 0.503 for PPARγ. scienceopen.com The contour maps generated from these models provided detailed information about the steric and electrostatic fields, indicating which structural features were favorable or unfavorable for biological activity. This information was then used to design new molecules with better-predicted activities. scienceopen.com

Another study focused on developing an atom-based 3D-QSAR model for a series of imidazo[1,2-a]pyridine-3-carboxamide analogues with antimycobacterial activity. The model was developed using a training set of 27 molecules and validated with a test set of 11 compounds. researchgate.net The resulting QSAR model was statistically significant, with a high correlation coefficient (R² = 0.9181) for the training set and a good cross-validation coefficient (Q² = 0.6745) for the test set. researchgate.net This robust model can be effectively used for the future design and prediction of novel, potent antimycobacterial derivatives based on the imidazo[1,2-a]pyridine scaffold. researchgate.net

Computational and Chemoinformatic Studies of 8 Methyl 2 P Tolyl Imidazo 1,2 a Pyridine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

No molecular docking studies specifically investigating the interaction of 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine with any biological target have been reported. While docking simulations are frequently performed for the imidazo[1,2-a]pyridine (B132010) core to explore potential anticancer, antiviral, or other therapeutic activities, the binding affinity, interaction modes, and key amino acid residues for this particular compound remain uncharacterized. rsc.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

There are no available molecular dynamics simulation studies that have analyzed the conformational behavior or binding stability of this compound within a protein active site. Such simulations are crucial for understanding the dynamic nature of ligand-receptor interactions and for validating the stability of poses predicted by molecular docking, but this level of investigation has not been published for the specified molecule.

Quantum Chemical and Theoretical Studies on Electronic Structure and Reactivity

Specific quantum chemical and theoretical studies, such as Density Functional Theory (DFT) calculations, on this compound are not found in the current body of literature. These studies are instrumental in determining the electronic properties, such as HOMO-LUMO energy gaps, molecular electrostatic potential, and reactivity descriptors, which provide insight into a molecule's stability and potential reaction mechanisms. While such analyses have been conducted for other imidazo[1,2-a]pyridine derivatives, data for the title compound is absent.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Pharmacokinetic Modeling (excluding experimental data)

A computational prediction of the ADME properties or pharmacokinetic modeling for this compound has not been reported. In silico ADME studies are a vital component of modern drug discovery, helping to assess the drug-likeness of a compound by predicting properties like gastrointestinal absorption, blood-brain barrier penetration, and metabolic stability. For the broader class of imidazo[1,2-a]pyridines, these predictions are often used to guide the synthesis of analogues with more favorable pharmacokinetic profiles, but specific data for this compound is unavailable. nih.gov

Emerging Research Frontiers and Future Directions for 8 Methyl 2 P Tolyl Imidazo 1,2 a Pyridine

Innovations in Synthetic Methodologies for Diversified Analogues

The core structure of imidazo[1,2-a]pyridines, including 8-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine, is amenable to a wide array of synthetic strategies, facilitating the generation of diverse analogues for biological screening. bio-conferences.orgresearchgate.net Traditional methods often involve the condensation of 2-aminopyridines with α-haloketones. bio-conferences.orgresearchgate.net However, recent innovations have focused on developing more efficient, environmentally friendly, and versatile synthetic routes.

Modern synthetic approaches include:

Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction, an isocyanide-based MCR, has emerged as a powerful tool for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines. mdpi.com This strategy allows for the rapid assembly of complex molecules from simple starting materials, offering a significant advantage in generating libraries of analogues for structure-activity relationship (SAR) studies.

Catalyst-Free Cascade Reactions: Efficient protocols have been developed for the synthesis of 3-arylimidazo[1,2-a]pyridines from 2-aminopyridine (B139424) and bromo- or dibromo-phenylethenes without the need for a catalyst. organic-chemistry.org

Copper-Catalyzed Reactions: Copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters provides an environmentally friendly route to imidazo[1,2-a]pyridines. organic-chemistry.org Similarly, copper-catalyzed one-pot procedures using aminopyridines and nitroolefins with air as the oxidant have been reported. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to expedite the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, significantly reducing reaction times and improving yields. bio-conferences.orgresearchgate.net This has been particularly effective in ligand-free, palladium-catalyzed three-component reactions. organic-chemistry.org

Tandem Reactions: Iron(II)-catalyzed tandem coupling of 2-aminopyridines with 2-methylnitroolefins represents another innovative approach to constructing the imidazo[1,2-a]pyridine scaffold. researchgate.net

These advanced synthetic methodologies are crucial for creating a diverse collection of analogues of this compound. By systematically modifying the substituents on both the pyridine (B92270) and imidazole (B134444) rings, researchers can fine-tune the compound's physicochemical properties and biological activity.

Synthetic Method Key Features Reactants Catalyst/Conditions
Groebke–Blackburn–BienayméOne-pot, multicomponentAminoazaarene, aldehyde, isocyanideAcid-catalyzed
Catalyst-Free CascadeHigh efficiency, atom economy2-Aminopyridine, 1-bromo-2-phenylacetyleneCatalyst-free
Copper-Catalyzed Aerobic Dehydrogenative CyclizationEnvironmentally friendlyPyridines, ketone oxime estersCopper catalyst, aerobic conditions
Microwave-Assisted SynthesisRapid, efficientVariesMicrowave irradiation
Tandem CouplingEfficient C-C and C-N bond formation2-Aminopyridines, nitroolefinsIron(II) catalyst

Identification and Characterization of Novel Biological Targets and Pathways

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net A key area of emerging research is the identification and characterization of the specific molecular targets and signaling pathways through which these compounds, including analogues of this compound, exert their effects.

Recent studies have implicated imidazo[1,2-a]pyridines in the modulation of several critical cellular pathways:

AKT/mTOR Pathway: Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov These compounds can induce cell cycle arrest and apoptosis in cancer cells by targeting key proteins in this pathway. nih.gov

STAT3/NF-κB Signaling: A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, has demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. nih.gov

Constitutive Androstane (B1237026) Receptor (CAR): Derivatives of 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine have been identified as potent and selective agonists of the human constitutive androstane receptor (CAR), a nuclear receptor that plays a crucial role in hepatic functions. nih.gov

KRAS G12C: Utilizing a scaffold hopping strategy, novel imidazo[1,2-a]pyridine derivatives have been synthesized as covalent inhibitors of the KRAS G12C mutant, a key driver in many intractable cancers. rsc.org

The identification of these and other novel biological targets opens up new avenues for the therapeutic application of this compound and its derivatives.

Biological Target/Pathway Therapeutic Area Mechanism of Action
AKT/mTOR PathwayCancerInhibition of cell proliferation, induction of apoptosis
STAT3/NF-κB SignalingCancer, InflammationModulation of inflammatory responses
Constitutive Androstane Receptor (CAR)Metabolic/Liver DiseaseAgonism of CAR, regulation of hepatic genes
KRAS G12CCancerCovalent inhibition of mutant KRAS protein
5-Lipoxygenase (5-LO)InflammationInhibition of leukotriene biosynthesis

Advanced SAR and Mechanistic Elucidation Strategies

A deep understanding of the structure-activity relationship (SAR) is fundamental to the rational design of more potent and selective analogues of this compound. Advanced computational and experimental techniques are being employed to elucidate the precise molecular interactions between these compounds and their biological targets.

Key strategies include:

Computational Modeling and Docking: Molecular docking studies are used to predict the binding modes of imidazo[1,2-a]pyridine derivatives within the active sites of their target proteins. nih.gov This information helps in designing new analogues with improved binding affinity and selectivity.

Systematic Structural Modifications: The synthesis and biological evaluation of a series of structurally related compounds allow for the identification of key functional groups and structural features that are essential for activity. For example, SAR studies on imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase revealed the importance of a cyclohexyl moiety and an aromatic system for potent inhibition. nih.gov

Biophysical Techniques: Techniques such as X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the interactions between imidazo[1,2-a]pyridine derivatives and their biological targets, further guiding drug design.

A comprehensive SAR study on a class of imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents revealed that larger, more lipophilic biaryl ethers exhibited nanomolar potency. nih.gov The substitution pattern on the imidazo[1,2-a]pyridine core was also found to significantly influence activity. nih.gov

Applications in Chemical Biology and Development of Molecular Probes

The unique properties of the imidazo[1,2-a]pyridine scaffold make it an attractive platform for the development of molecular probes to investigate biological processes. bio-conferences.org These probes can be designed to selectively bind to a specific target and can be tagged with fluorescent or other reporter groups to enable visualization and quantification.

An emerging application is the development of fluorescent probes for detecting reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂). A novel aggregation-induced emission (AIE) fluorescent probe based on the imidazo[1,2-a]pyridine scaffold has been designed for the selective detection of H₂O₂ in living cells. mdpi.com This probe utilizes a borate (B1201080) ester as a reactive group that is cleaved in the presence of H₂O₂, leading to a significant increase in fluorescence. mdpi.com

The development of such molecular probes based on the this compound framework could provide valuable tools for studying the role of specific enzymes and signaling pathways in health and disease.

Opportunities for Collaborative and Interdisciplinary Research

The continued development of this compound and its analogues will greatly benefit from a collaborative and interdisciplinary approach. The complexity of modern drug discovery and chemical biology research necessitates the integration of expertise from various fields.

Key areas for collaboration include:

Synthetic and Medicinal Chemistry: Organic chemists can develop novel and efficient synthetic routes to generate diverse libraries of imidazo[1,2-a]pyridine analogues, while medicinal chemists can guide the design of these compounds based on SAR data and computational modeling.

Pharmacology and Biology: Pharmacologists and biologists are essential for evaluating the biological activity of new compounds, identifying their molecular targets, and elucidating their mechanisms of action in relevant cellular and animal models.

Computational Chemistry and Structural Biology: Computational chemists can use molecular modeling and simulation techniques to predict the binding of imidazo[1,2-a]pyridine derivatives to their targets, while structural biologists can provide experimental validation through techniques like X-ray crystallography.

Materials Science: The unique photophysical properties of some imidazo[1,2-a]pyridine derivatives suggest potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs). mdpi.com

By fostering collaboration between these disciplines, the full therapeutic and scientific potential of the this compound scaffold can be realized, leading to the development of novel therapeutic agents and powerful research tools.

Q & A

Q. What are the most effective synthetic strategies for functionalizing the C-3 position of imidazo[1,2-a]pyridines like 8-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine?

The C-3 position of imidazo[1,2-a]pyridines is critical for modulating biological activity. Two key methodologies include:

  • Friedel-Crafts Acylation : A one-pot, catalytic AlCl₃-mediated acetylation under high heat enables efficient C-3 substitution. This method is scalable, uses inexpensive reagents (e.g., acetic anhydride), and avoids complex purification steps .
  • Catalyst-Free Petasis-Like Reactions : A three-component decarboxylative strategy functionalizes C-3 without metal catalysts, reducing environmental impact and enabling rapid access to diverse derivatives .

Q. What biological activities are commonly associated with imidazo[1,2-a]pyridine derivatives?

Imidazo[1,2-a]pyridines exhibit broad pharmacological properties, including:

  • Anti-inflammatory Activity : Derivatives inhibit STAT3 and NF-κB pathways in cancer cell lines, reducing cytokine production .
  • COX-2 Inhibition : Substituents at C-3 (e.g., morpholine rings) enhance selectivity (IC₅₀ = 0.07 µM, selectivity index = 217.1) .
  • Anticancer Effects : Cytotoxicity in breast and ovarian cancer cells is dose-dependent, as shown via MTT assays .

Q. How are imidazo[1,2-a]pyridine derivatives characterized structurally?

  • Single-Crystal X-ray Diffraction : Resolves intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) critical for solid-state luminescence and polymorph-dependent properties .
  • Hirshfeld Surface Analysis : Quantifies non-covalent interactions to guide molecular design for enhanced binding .

Advanced Research Questions

Q. How can computational models predict the GABA receptor binding of acetylated imidazo[1,2-a]pyridines?

Docking studies using validated GABA receptor models assess ligand-receptor interactions. Key parameters include:

  • Electrostatic Complementarity : Acetyl groups at C-3 enhance hydrogen bonding with receptor residues.
  • Conformational Flexibility : Molecular dynamics simulations evaluate binding stability. Derivatives with predicted high affinity are prioritized for synthesis .

Q. How can contradictions in COX-2 inhibitory data be resolved when modifying substituents on the imidazo[1,2-a]pyridine scaffold?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution at C-3 (e.g., Mannich bases vs. phenylamino groups) reveals steric and electronic effects. For example, bulkier substituents (e.g., morpholine) improve selectivity by occupying hydrophobic COX-2 pockets .
  • In Silico Mutagenesis : Computational models identify residues critical for binding, guiding rational design to mitigate off-target effects .

Q. What methodologies optimize reaction conditions for imidazo[1,2-a]pyridine synthesis?

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves yields (>90%) for derivatives like 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine .
  • Solvent Optimization : Ethanol as a green solvent achieves high yields (93–97%) in carboxamide derivative synthesis .

Q. How do polymorphic forms of imidazo[1,2-a]pyridines affect their functional properties?

  • Polymorph-Dependent Luminescence : Cyano-substituted derivatives exhibit yellow, orange, or red emission based on crystalline packing. X-ray crystallography and TD-DFT calculations correlate stacking patterns (e.g., J-aggregates vs. H-aggregates) with excited-state intramolecular proton transfer (ESIPT) .

Q. What strategies evaluate combination therapies involving imidazo[1,2-a]pyridine derivatives?

  • Synergy Screening : Co-treatment with curcumin enhances anti-inflammatory effects by dual inhibition of STAT3 and NF-κB pathways. Dose-matrix assays (e.g., Chou-Talalay method) quantify combination indices (CI < 1 indicates synergy) .

Q. How are metabolic liabilities addressed in imidazo[1,2-a]pyridine-based drug candidates?

  • Scaffold Hopping : Replacing metabolically labile moieties (e.g., imidazo[1,2-a]pyrimidine with imidazo[1,5-a]pyridine) avoids aldehyde oxidase (AO)-mediated degradation, as shown via isotopic tracing and metabolite profiling .

Data Analysis and Experimental Design

Q. What statistical approaches validate cytotoxic effects in cancer cell lines?

  • Dose-Response Curves : IC₅₀ values derived from nonlinear regression of MTT assay data (e.g., GraphPad Prism).
  • ANOVA with Post-Hoc Tests : Identifies significant differences in viability between treatment groups (p < 0.05) .

Q. How are computational and experimental data reconciled in drug design?

  • Free Energy Perturbation (FEP) : Quantifies binding energy discrepancies between predicted and experimental IC₅₀ values.
  • Resistance Mutagenesis : Experimental validation of computational predictions (e.g., key hydrogen bonds) using site-directed mutagenesis .

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